molecular formula C9H10N4O3S B2673535 methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate CAS No. 877630-52-9

methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

Cat. No.: B2673535
CAS No.: 877630-52-9
M. Wt: 254.26
InChI Key: QBJXSYFHGSIZTN-UHFFFAOYSA-N
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Description

Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a thioether linkage at position 6 of the heterocyclic core and a methyl ester substituent. The compound’s empirical formula is C₁₁H₁₂N₄O₃S, distinguishing it from analogs through its ester functional group and substitution pattern.

Properties

IUPAC Name

methyl 2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c1-4(8(15)16-2)17-9-11-6-5(3-10-13-6)7(14)12-9/h3-4H,1-2H3,(H2,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJXSYFHGSIZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with potential biological activities .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold, which includes methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate, has been extensively studied for its anticancer properties. Recent studies have shown that derivatives of this compound can act as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in treating various cancers.

Case Study:
A study published in Nature highlighted the synthesis of several pyrazolo[3,4-d]pyrimidine derivatives that exhibited potent anti-proliferative activities against A549 and HCT-116 cancer cell lines. Among these, a specific derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potential as a targeted therapy for lung cancer patients with resistant mutations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy. Modifications to the pyrazolo[3,4-d]pyrimidine core can enhance its biological activity.

Modification Effect on Activity
Substituted phenyl groupsIncreased hydrophobic interactions
Variations in linkerAltered binding affinity to targets
Functional group changesEnhanced solubility and bioavailability

Inhibition of Kinases

The compound has also been investigated for its kinase inhibitory properties. Kinases play a vital role in cell signaling pathways that regulate cell growth and survival.

Example:
Research has demonstrated that certain derivatives of the pyrazolo[3,4-d]pyrimidine scaffold can inhibit kinases involved in cancer progression. For instance, a derivative showed significant inhibition against ALDH1A, which is implicated in ovarian cancer . This highlights the potential for developing new cancer therapies targeting multiple pathways.

Anti-inflammatory Properties

In addition to anticancer properties, compounds based on the pyrazolo[3,4-d]pyrimidine structure have shown promise as anti-inflammatory agents. This is particularly relevant in diseases where inflammation is a contributing factor.

Research Findings:
Recent studies have identified several derivatives that exhibit anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX). These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate involves its interaction with specific molecular targets. For instance, it inhibits the activity of enzymes such as CDK2 and EGFR tyrosine kinase by binding to their active sites. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Modifications: Pyrazolo[3,4-d]pyrimidinone Derivatives

The pyrazolo[3,4-d]pyrimidinone core is a common pharmacophore in kinase inhibitors. Key analogs and their modifications include:

HS38 (Propanamide Derivative)
  • Structure : 2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide
  • Key Features :
    • 1-position : 3-Chlorophenyl group.
    • 6-position : Thio-linked propanamide.
  • Physicochemical Properties : Higher solubility than ester derivatives due to the amide group.
HS43 (Hydroxyethylthio Derivative)
  • Structure : 1-(3-Chlorophenyl)-6-((2-hydroxyethyl)thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
  • Key Features :
    • 6-position : Hydroxyethylthio group.
  • Activity : Similar kinase profile to HS38 but with altered pharmacokinetics due to hydroxyl group .
Target Compound (Methyl Ester Derivative)
  • Structure: Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate
  • Key Features :
    • 6-position : Methyl ester substituent.
    • 1-position : Unsubstituted (unlike HS38/HS43).
  • Metabolic Stability: Esters are prone to hydrolysis, which may reduce bioavailability compared to amides .

Pharmacological and Physicochemical Trends

  • Ester vs. Amide :
    • Ester (Target Compound) : Increased lipophilicity enhances cell permeability but may reduce solubility.
    • Amide (HS38) : Better metabolic stability and hydrogen-bonding capacity, critical for target engagement .
  • Substituent Effects :
    • 1-Position : Aryl groups (e.g., 3-chlorophenyl in HS38) enhance target affinity but may introduce off-target effects.
    • 6-Position : Hydrophilic groups (e.g., hydroxyethyl in HS43) improve solubility but reduce blood-brain barrier penetration.

Biological Activity

Methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings.

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in cancer treatment due to their ability to inhibit various tumor cell lines.

Key Findings:

  • Inhibition of Tumor Cell Lines : Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold, including this compound, exhibit strong inhibitory effects against several cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than that of doxorubicin (9.20 µM) .
  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. Flow cytometric analyses have confirmed that these compounds can effectively trigger programmed cell death at low micromolar concentrations .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups in the pyrazolo[3,4-d]pyrimidine scaffold is crucial for its anti-proliferative activity. Substitutions at different positions have been systematically studied to optimize efficacy .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines.

Key Findings:

  • Inhibition of Bacterial Growth : The compound has shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests a potential dual action as both an anticancer and antimicrobial agent .
  • Combination Therapy Potential : There is evidence suggesting that these compounds can enhance the efficacy of existing antibiotics like ampicillin and kanamycin, indicating their potential role in combination therapies for treating infections in cancer patients .

Case Studies

Several case studies illustrate the biological activities of pyrazolo[3,4-d]pyrimidine derivatives:

Study ReferenceCompound TestedActivityIC50 ValueCell Line
1aAntitumor2.24 µMA549
Compound 1AntibacterialN/AS. aureus
Compound 2Antitumor1.74 µMMCF-7

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thioether coupling. For example, reacting 6-mercapto-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine with methyl 2-bromopropanoate in the presence of a base (e.g., NaH) under inert atmosphere (N₂/Ar) yields the target compound . Optimization involves varying solvents (DMF, THF), temperature (60–80°C), and reaction time (12–24 hours). Monitoring via TLC or LC-MS ensures completion. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >70% yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the pyrazolo[3,4-d]pyrimidine proton (δ ~8.5 ppm, singlet) and the methyl ester group (δ ~3.7 ppm, singlet) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (pyrimidinone C=O) confirm functional groups .
  • LC-MS : Molecular ion [M+H]⁺ should match the theoretical mass (calculated using software like ChemDraw). Discrepancies suggest impurities or incomplete reactions .

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. For example, SHELXL refinement (via SHELX suite) can determine bond lengths (e.g., C-S bond ~1.75 Å) and dihedral angles between the pyrazolo-pyrimidine and ester moieties . Hirshfeld surface analysis (using CrystalExplorer) quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or target specificity. For example, if in vitro kinase inhibition data conflicts with cellular assays, validate using:

  • Dose-response curves : Compare IC₅₀ values across assays .
  • Off-target profiling : Use chemoproteomic approaches (e.g., fluorescence-linked enzyme assays) to identify non-specific binding .
  • Molecular docking : Simulate binding modes (e.g., AutoDock Vina) to correlate activity with predicted binding affinities .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases) over 100 ns to assess binding stability .
  • QSAR Models : Use descriptors like logP, polar surface area, and topological indices to predict ADMET properties .

Q. What experimental approaches validate the proposed mechanism of action for this compound in enzyme inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive). For example, HS38 (a structural analog) showed mixed inhibition against DAPK1 .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions .
  • Site-Directed Mutagenesis : Mutate key residues (e.g., catalytic lysine) in the target enzyme to confirm binding specificity .

Data Contradiction Analysis

Q. How to resolve inconsistencies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Force Field Validation : Ensure docking parameters (e.g., CHARMM36) match experimental conditions (pH, ionic strength) .
  • Solvent Effects : Re-run simulations with explicit solvent models (e.g., TIP3P water) to account for solvation .
  • Experimental Replicates : Perform triplicate assays with statistical analysis (e.g., ANOVA) to identify outliers .

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